molecular formula C16H11N3O4 B10950015 2-hydroxy-3a-(3-nitrophenyl)-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one

2-hydroxy-3a-(3-nitrophenyl)-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one

Cat. No.: B10950015
M. Wt: 309.28 g/mol
InChI Key: VJXADKDYIADNKQ-UHFFFAOYSA-N
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Description

2-HYDROXY-3A-(3-NITROPHENYL)-3A,4-DIHYDRO-1H-PYRROLO[1,2-A][1,3]BENZIMIDAZOL-1-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[1,2-a][1,3]benzimidazole core structure, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-3A-(3-NITROPHENYL)-3A,4-DIHYDRO-1H-PYRROLO[1,2-A][1,3]BENZIMIDAZOL-1-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a nitrophenyl-substituted precursor with a suitable benzimidazole derivative under acidic or basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-3A-(3-NITROPHENYL)-3A,4-DIHYDRO-1H-PYRROLO[1,2-A][1,3]BENZIMIDAZOL-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while oxidation can lead to the formation of nitroso or nitro derivatives .

Scientific Research Applications

2-HYDROXY-3A-(3-NITROPHENYL)-3A,4-DIHYDRO-1H-PYRROLO[1,2-A][1,3]BENZIMIDAZOL-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-HYDROXY-3A-(3-NITROPHENYL)-3A,4-DIHYDRO-1H-PYRROLO[1,2-A][1,3]BENZIMIDAZOL-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C16H11N3O4

Molecular Weight

309.28 g/mol

IUPAC Name

2-hydroxy-3a-(3-nitrophenyl)-4H-pyrrolo[1,2-a]benzimidazol-1-one

InChI

InChI=1S/C16H11N3O4/c20-14-9-16(10-4-3-5-11(8-10)19(22)23)17-12-6-1-2-7-13(12)18(16)15(14)21/h1-9,17,20H

InChI Key

VJXADKDYIADNKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3(N2C(=O)C(=C3)O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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